2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a pyridine ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors The methoxybenzoyl group is then introduced via acylation reactions, and the pyridine ring is incorporated through nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a potential drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The methoxybenzoyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
2-[[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
2-{[1-(2-Methoxybenzoyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[[1-(2-methoxybenzoyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-7-3-2-6-17(18)20(24)23-10-4-5-16(13-23)14-26-19-11-15(12-21)8-9-22-19/h2-3,6-9,11,16H,4-5,10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVKALRCFTILV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCCC(C2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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